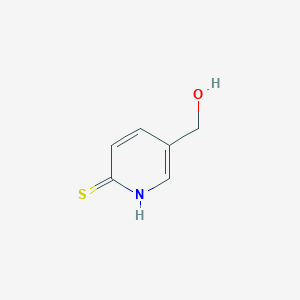

2(1H)-Pyridinethione, 5-(hydroxymethyl)-

Description

Contextualization within Pyridinethione Chemistry and Heterocyclic Systems

2(1H)-Pyridinethione, 5-(hydroxymethyl)- belongs to the broader class of heterocyclic compounds, which are cyclic compounds containing atoms of at least two different elements in their rings. Specifically, it is a derivative of pyridine (B92270), a six-membered aromatic heterocycle containing one nitrogen atom. The presence of a thione group (C=S) and a hydroxymethyl group (-CH2OH) on the pyridine ring imparts a unique combination of chemical characteristics to the molecule.

Pyridinethiones, in general, are recognized for their versatile reactivity and have been utilized as building blocks in the synthesis of a variety of biologically active molecules. innovareacademics.in The core structure's ability to undergo various chemical transformations makes it a valuable scaffold in medicinal chemistry and materials science. The study of such substituted pyridinethiones allows for a deeper understanding of structure-activity relationships within this class of compounds.

Significance of the Thione-Thiol Tautomeric Equilibrium in Pyridinethione Structures

A critical aspect of pyridinethione chemistry is the existence of a tautomeric equilibrium between the thione (lactam) and thiol (lactim) forms. In the case of 2(1H)-Pyridinethione, 5-(hydroxymethyl)-, this equilibrium involves the migration of a proton between the nitrogen and sulfur atoms.

The position of this equilibrium is highly sensitive to the surrounding environment, including the solvent's polarity. Generally, the thione form is more stable in polar solvents, while the thiol form is favored in nonpolar solvents and in the gas phase. This phenomenon is attributed to the larger dipole moment of the thione tautomer, which is better stabilized by polar solvent molecules. The interconversion between these tautomers can be facilitated by protic solvents, such as water, which can form hydrogen-bonded bridges and lower the activation energy for proton transfer.

The analogous 2-hydroxypyridine/2-pyridone system is a classic example of this solvent-dependent tautomerism. mdpi.com For 2-hydroxypyridine, the equilibrium constant (Keq) between the hydroxy and pyridone forms is approximately 1.7 in cyclohexane, indicating a small energy difference of about 0.32 kcal/mol, with a slight preference for the pyridone form. mdpi.com The presence of water molecules can significantly reduce the energy barrier for tautomerization. mdpi.com

Table 1: Tautomeric Forms of 2(1H)-Pyridinethione, 5-(hydroxymethyl)-

| Tautomer Name | Chemical Structure |

|---|---|

| 2(1H)-Pyridinethione, 5-(hydroxymethyl)- (Thione form) |  |

Role of the Hydroxymethyl Substituent in Modulating Pyridinethione Properties and Reactivity

The hydroxymethyl group (-CH2OH) at the 5-position of the pyridine ring plays a significant role in modifying the electronic and physical properties of the parent pyridinethione molecule. This substituent can influence the tautomeric equilibrium, solubility, and potential for intermolecular interactions.

The hydroxymethyl group is capable of acting as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the oxygen atom). This functionality can lead to the formation of intermolecular hydrogen bonds with solvent molecules or other molecules in a biological system, potentially impacting its solubility and binding characteristics.

From an electronic standpoint, the hydroxymethyl group is generally considered to be a weak electron-donating group through inductive effects. This can subtly influence the electron density of the pyridine ring and, consequently, the acidity of the N-H proton and the nucleophilicity of the sulfur atom. The steric bulk of the hydroxymethyl group can also influence the approach of reagents to the neighboring positions on the ring.

Studies on other 5-substituted pyridines have demonstrated that substituents at this position can significantly affect their binding affinity to biological targets, highlighting the importance of substitution at this position in modulating biological activity. nih.gov

Table 2: Properties of the Oxygen Analog, 5-(hydroxymethyl)pyridin-2(1H)-one

| Property | Value |

|---|---|

| Molecular Formula | C6H7NO2 nih.gov |

| Molecular Weight | 125.13 g/mol nih.gov |

| XLogP3 | -1.1 innovareacademics.in |

| Hydrogen Bond Donor Count | 2 innovareacademics.in |

| Hydrogen Bond Acceptor Count | 2 innovareacademics.in |

| Rotatable Bond Count | 1 innovareacademics.in |

Note: Data for the oxygen analog is provided for comparative purposes.

Historical Trajectories and Foundational Research Pertaining to Substituted 2(1H)-Pyridinethiones

The study of pyridone and pyridinethione derivatives dates back over a century, with early interest sparked by their presence in natural products and their versatile reactivity. innovareacademics.in The synthesis of the parent 2-mercaptopyridine (B119420) was first reported in 1931, achieved by heating 2-chloropyridine (B119429) with calcium hydrosulfide. mdpi.com A more convenient route using thiourea (B124793) was later developed in 1958. mdpi.com The related zinc pyrithione (B72027), a derivative of pyridinethione, has been in use since the 1930s, although its preparation was not detailed in a patent until 1955. mdpi.com

The development of synthetic methods for substituted pyridines and their derivatives has been a continuous area of research. Early methods often relied on condensation reactions of carbonyl compounds. Over the years, more sophisticated and modular approaches have been developed, allowing for the synthesis of a wide array of highly substituted pyridines. These advancements have been crucial for exploring the structure-activity relationships of these compounds in various applications, including medicinal chemistry. The synthesis of 5-substituted pyridine analogs, for instance, has been a key strategy in probing the steric and electronic requirements for binding to specific biological targets. While specific early reports on the synthesis of 2(1H)-Pyridinethione, 5-(hydroxymethyl)- are scarce in readily available literature, the foundational work on the synthesis of substituted pyridines and the thionation of pyridones laid the groundwork for accessing this and related compounds.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(hydroxymethyl)-1H-pyridine-2-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NOS/c8-4-5-1-2-6(9)7-3-5/h1-3,8H,4H2,(H,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMNRCFRADYEPKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=S)NC=C1CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20580091 | |

| Record name | 5-(Hydroxymethyl)pyridine-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20580091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

922517-04-2 | |

| Record name | 5-(Hydroxymethyl)pyridine-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20580091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 1h Pyridinethione, 5 Hydroxymethyl

Classical and Established Synthetic Routes to Substituted Pyridinethiones

Traditional methods for synthesizing the pyridinethione core often rely on well-established chemical transformations, including thionation of corresponding pyridinones, ring-closure reactions, and multicomponent strategies.

Thionation Strategies (e.g., from corresponding pyridinones)

A primary and straightforward route to 2(1H)-pyridinethiones involves the thionation of the corresponding 2(1H)-pyridinone precursors. This transformation is typically achieved using a variety of thionating agents that facilitate the conversion of a carbonyl group to a thiocarbonyl group.

Among the most widely used and effective thionating agents is Lawesson's Reagent (LR). researchgate.netnih.gov This organosulfur compound is known for its mild reaction conditions and high efficiency in converting amides, lactams, ketones, and esters into their thio-analogs. organic-chemistry.org The reaction mechanism involves the formation of a transient, reactive dithiophosphine ylide from Lawesson's Reagent in solution. nih.gov This species then reacts with the carbonyl group of the pyridinone to form a thiaoxaphosphetane intermediate, which subsequently undergoes a cycloreversion to yield the desired pyridinethione and a stable P=O byproduct. organic-chemistry.org The reaction is often faster for lactams, like pyridinones, compared to esters. organic-chemistry.org

For the synthesis of 2(1H)-Pyridinethione, 5-(hydroxymethyl)-, the precursor 5-(hydroxymethyl)-2(1H)-pyridinone would be treated with Lawesson's Reagent. The reaction can be carried out in various solvents such as toluene, benzene (B151609), or tetrahydrofuran (B95107) (THF), often with heating. researchgate.net In some cases, the presence of a base can enhance the reaction. nih.gov

Other thionating agents, such as phosphorus pentasulfide (P4S10), have also been historically used. researchgate.netmdpi.com However, reactions with P4S10 often require higher temperatures and a larger excess of the reagent compared to Lawesson's Reagent. organic-chemistry.org Variations of P4S10-based reagents, like Bergman's reagent (P4S10/pyridine), have been developed to offer more selective thionation. researchgate.netorganic-chemistry.org

The following table summarizes common thionating agents used for the conversion of pyridinones to pyridinethiones:

| Thionating Agent | Typical Reaction Conditions | Reference |

| Lawesson's Reagent | Toluene, Benzene, or THF; often with heating | researchgate.netnih.govorganic-chemistry.orgresearchgate.net |

| Phosphorus Pentasulfide (P4S10) | High temperatures, excess reagent | researchgate.netorganic-chemistry.orgmdpi.com |

| Bergman's Reagent (P4S10/pyridine) | Acetonitrile (B52724) | researchgate.netorganic-chemistry.org |

| Davy's Reagent | Varies | researchgate.netmdpi.com |

| Curphey's Reagent (P4S10/HMDSO) | Varies | researchgate.netmdpi.com |

Ring-Closure and Cyclization Approaches

The construction of the 5-(hydroxymethyl)-2(1H)-pyridinethione ring system can also be achieved through various ring-closure or cyclization strategies starting from acyclic precursors. These methods build the pyridine (B92270) ring from smaller, functionalized molecules.

One general and powerful approach is the Bohlmann-Rahtz pyridine synthesis, which involves the condensation of an enamine with an ethynyl (B1212043) ketone. core.ac.ukresearchgate.net This reaction proceeds through a Michael addition followed by cyclodehydration to form the pyridine ring with well-controlled regiochemistry. core.ac.uk While not a direct synthesis for the target molecule, this methodology highlights the principle of constructing substituted pyridines from open-chain compounds.

Another strategy involves the cyclization of suitably substituted open-chain compounds. For instance, polysubstituted pyridines can be prepared via a one-pot, three-component cyclocondensation of a 1,3-dicarbonyl compound, ammonia, and an alkynone. core.ac.uk This tandem Michael addition-heterocyclization offers excellent control over the regiochemistry of the final product. core.ac.uk

Formal cycloaddition reactions also represent a viable pathway. For example, tandem cycloaddition/cycloreversion reactions of 1,4-oxazin-2-one intermediates with alkynes can yield highly substituted pyridines. nih.gov This method involves the initial formation of the oxazinone from precursors like acetylene (B1199291) dicarboxylate and β-amino alcohols. nih.gov

Furthermore, cyclization reactions involving pyridinium (B92312) 1,4-zwitterions with various reaction partners have been developed for the synthesis of diverse heterocyclic systems, including those that could be precursors to pyridinethiones. nih.gov

Multicomponent Reaction Sequences for Pyridine Ring Formation

Multicomponent reactions (MCRs) have gained prominence as an efficient and atom-economical strategy for the synthesis of complex molecules, including substituted pyridines, from three or more starting materials in a single pot. bohrium.comresearchgate.netresearchgate.net This approach avoids the isolation of intermediates, thereby saving time, resources, and reducing waste. researchgate.net

Several MCRs are available for the synthesis of the pyridine core structure. mdpi.com For instance, a one-pot, three-component reaction of an aldehyde, a malononitrile, and a thiol can lead to highly substituted pyridines. researchgate.net Magnetically recoverable catalysts have been employed in such reactions to facilitate catalyst separation and reuse. nih.gov

The Hantzsch dihydropyridine (B1217469) synthesis and its modifications are classic examples of MCRs that can be adapted to produce pyridine derivatives. researchgate.net While this typically yields dihydropyridines, subsequent oxidation can lead to the aromatic pyridine ring.

The versatility of MCRs allows for the incorporation of a wide range of functional groups, making it a plausible, though less direct, strategy for accessing precursors to 2(1H)-Pyridinethione, 5-(hydroxymethyl)-. bohrium.com The resulting substituted pyridine could then be further functionalized to introduce the hydroxymethyl group and the thione functionality if not incorporated directly in the MCR.

Contemporary and Sustainable Synthetic Protocols

Modern synthetic chemistry increasingly focuses on developing more sustainable and efficient methods. This includes the use of catalysts to improve reaction rates and selectivity, as well as the application of alternative energy sources like microwave irradiation to reduce reaction times and energy consumption.

Catalyst-Mediated Preparations (e.g., transition metal catalysis)

Transition metal catalysis has become a cornerstone of modern organic synthesis, offering powerful tools for the construction of heterocyclic rings like pyridine. elsevier.com Transition metal-catalyzed [2+2+2] cycloaddition reactions between two alkyne molecules and a nitrile are a prominent method for synthesizing pyridines. scilit.comthieme-connect.de Various metals, including cobalt, rhodium, ruthenium, and nickel, have been successfully employed as catalysts in these transformations. thieme-connect.de The choice of catalyst can influence the regio-, chemo-, and stereoselectivity of the reaction. scilit.com

While direct synthesis of 2(1H)-Pyridinethione, 5-(hydroxymethyl)- via this method is not explicitly detailed, the functional group tolerance of these catalytic systems suggests that appropriately substituted alkynes and nitriles could be used to construct the desired substituted pyridine core, which could then be converted to the target compound.

Furthermore, transition metal complexes of pyrithione (B72027) itself have been synthesized and studied for their catalytic properties, for example, in proton reduction. nih.gov This highlights the interaction between transition metals and the pyridinethione scaffold.

Microwave-Assisted and Solvent-Free Methodologies

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netscielo.org.za This is due to the efficient and uniform heating of the reaction mixture. researchgate.net

The Bohlmann-Rahtz pyridine synthesis has been successfully adapted to microwave conditions, providing superior yields in a one-pot procedure. researchgate.net Similarly, the Kindler thioamide synthesis, a three-component reaction of an aldehyde, an amine, and elemental sulfur, can be enhanced by microwave irradiation. organic-chemistry.org

Solvent-free, or solid-support, reaction conditions are another hallmark of green chemistry. The thionation of carbonyl compounds, including amides, using Lawesson's reagent can be performed under solvent-free conditions with microwave irradiation, often on a solid support like alumina. researchgate.netorganic-chemistry.org This approach simplifies the work-up procedure and reduces the use of volatile organic solvents. The synthesis of various heterocyclic compounds, including 2-amino-3-cyanopyridines, has been achieved under solvent-free conditions using magnetic catalysts. nih.gov

The preparation of pyridine glycosides has also been accomplished using a solvent-free, microwave-assisted method with silica (B1680970) gel as a promoter, demonstrating the utility of these green techniques for modifying pyridine-based structures. nih.gov These sustainable protocols offer promising avenues for the efficient and environmentally benign synthesis of 2(1H)-Pyridinethione, 5-(hydroxymethyl)-.

Regioselective Synthesis and Stereochemical Considerations

Regioselective Synthesis:

The regioselectivity in the synthesis of 2(1H)-Pyridinethione, 5-(hydroxymethyl)- is primarily determined during the formation of the substituted pyridine ring. The synthesis of the precursor, 5-(hydroxymethyl)pyridin-2(1H)-one, from 6-hydroxynicotinic acid ensures the correct placement of the hydroxymethyl group at the 5-position and the oxygen functionality at the 2-position.

The subsequent thionation of 5-(hydroxymethyl)pyridin-2(1H)-one is a direct conversion of the exocyclic carbonyl group to a thiocarbonyl group and does not involve the rearrangement of substituents on the pyridine ring. Therefore, the regioselectivity is maintained throughout the synthetic sequence. While there are methods for the direct thiolation of 2-pyridones, these typically introduce a sulfur substituent at other positions on the ring, such as the 5-position, rather than converting the carbonyl group. numberanalytics.com

Stereochemical Considerations:

The hydroxymethyl group (-CH₂OH) at the 5-position of the pyridine ring does not have a chiral center. Therefore, stereochemical considerations regarding this specific functional group are not applicable in the synthesis of 2(1H)-Pyridinethione, 5-(hydroxymethyl)-. The synthesis does not generate any new stereocenters that would require control or lead to stereoisomers.

Optimization of Reaction Conditions and Yields for Academic Research

The optimization of reaction conditions is crucial for maximizing the yield and purity of 2(1H)-Pyridinethione, 5-(hydroxymethyl)- in an academic research setting. The focus of optimization is typically on the thionation step, as it is often the most critical and challenging part of the synthesis.

Thionation using Lawesson's Reagent:

Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) is a mild and effective thionating agent for converting carbonyl compounds, including pyridones, into their corresponding thiocarbonyl derivatives. orientjchem.orgresearchgate.netorganic-chemistry.org The optimization of this reaction involves several key parameters:

Solvent: The choice of solvent can significantly impact the reaction rate and yield. Anhydrous solvents such as toluene, xylene, or dioxane are commonly used for reactions with Lawesson's reagent. nih.gov Toluene is often a preferred solvent as it allows for heating to the required reaction temperatures. orientjchem.org

Temperature: The reaction temperature is a critical factor. Thionation reactions with Lawesson's reagent often require elevated temperatures to proceed at a reasonable rate. The optimal temperature can vary depending on the substrate but is typically in the range of 80-140 °C. orientjchem.org

Reaction Time: The reaction time needs to be optimized to ensure the complete conversion of the starting material while minimizing the formation of byproducts. Typical reaction times can range from a few hours to overnight.

Stoichiometry: The molar ratio of Lawesson's reagent to the pyridone substrate is a key parameter. While a stoichiometric amount can be used, an excess of Lawesson's reagent is sometimes employed to drive the reaction to completion. However, using a large excess can complicate the purification process.

Detailed Research Findings:

| Parameter | Condition | Expected Outcome/Consideration |

| Reagent | Lawesson's Reagent | Mild and effective for thionation of pyridones. orientjchem.orgresearchgate.netorganic-chemistry.org |

| Substrate | 5-(hydroxymethyl)pyridin-2(1H)-one | Precursor for the final product. |

| Solvent | Toluene, Xylene, Dioxane | Anhydrous conditions are essential. Toluene is a common choice. orientjchem.orgnih.gov |

| Temperature | 80-140 °C | Higher temperatures generally increase the reaction rate. orientjchem.org |

| Time | 2-24 hours | Reaction progress should be monitored (e.g., by TLC) to determine the optimal time. |

| Stoichiometry | 0.5-1.1 equivalents of Lawesson's Reagent | An excess may improve yield but complicates purification. |

| Work-up | Quenching, Extraction, Chromatography | Purification is necessary to remove phosphorus byproducts. |

Chemical Reactivity and Reaction Mechanisms of 2 1h Pyridinethione, 5 Hydroxymethyl

Detailed Investigations of Thione-Thiol Tautomerism

The pyridinethione ring exists in a dynamic equilibrium between the thione and thiol tautomeric forms. This equilibrium is a critical determinant of the molecule's chemical properties and interactions. The thione form is generally the major tautomer, a phenomenon attributed to thioamide resonance stabilization. miami.edu

The position of the thione-thiol equilibrium is significantly influenced by the surrounding chemical environment, particularly solvent polarity and pH.

Solvent Polarity: In polar solvents, the thione form of pyridinethione derivatives is generally favored. jrimt.jp This preference is due to the greater ability of polar solvents to stabilize the more polar thione tautomer. researchgate.net Conversely, in non-polar solvents, the less polar thiol form can become more significant. jrimt.jp The relationship between solvent permittivity and the thione/thiol ratio is not always linear, suggesting that specific solvent-solute interactions, such as hydrogen bonding, play a crucial role. jrimt.jp For instance, studies on analogous systems have shown that solvents capable of forming hydrogen bonds can dramatically influence the tautomerization process. nih.gov The presence of water can facilitate proton transfer in the ground state through a bridged hydrogen bonding mechanism. researchgate.net

pH: The pH of the solution also governs the tautomeric balance. In acidic solutions, protonation can occur, while in basic solutions, deprotonation leads to the formation of the thiolate anion. For the related compound, 2-mercaptopyridine (B119420), the thione form dominates in neutral and acidic conditions. The formation of the deprotonated M(C2S–H)+ form of a related compound occurs at a pH slightly above 3, indicating a shift in equilibrium with changing acidity. researchgate.net

Table 1: Effect of Solvent on Tautomeric Equilibrium of Pyridinethione Analogs

| Solvent | Predominant Tautomer | Observed Effect | Reference |

| Polar Solvents (e.g., Methanol, Water) | Thione | Stabilization of the more polar thione form. jrimt.jp | jrimt.jp |

| Non-polar Solvents (e.g., Cyclohexane) | Thiol (more significant) | Thiol form becomes more favored. jrimt.jp | jrimt.jp |

| Hydrogen-bonding Solvents | Varies | Can significantly influence the tautomerization process. nih.gov | nih.gov |

Spectroscopic techniques are indispensable for distinguishing between the thione and thiol tautomers.

NMR Spectroscopy: 1H, 13C, and 15N NMR spectroscopy are powerful tools for tautomeric analysis. psu.eduelsevierpure.com In 1H NMR, the chemical shift of the proton attached to the nitrogen or sulfur atom is a key indicator. For example, in a related pyridinethione, the N-H proton of the thione form appears at a characteristic chemical shift. ias.ac.in 15N NMR is particularly sensitive to the electronic environment of the nitrogen atom, allowing for clear discrimination between the pyridone-like nitrogen in the thione form and the pyridine-like nitrogen in the thiol form. psu.edu Computational studies combined with experimental NMR data have been used to confirm the predominance of the thione tautomer in solution for similar systems. elsevierpure.comubc.ca

IR Spectroscopy: Infrared spectroscopy provides distinct vibrational signatures for the two tautomers. A strong C=S stretching vibration (νC=S) in the IR spectrum is a definitive marker for the thione form. ubc.canih.gov The absence or weakness of a S-H stretching band (νS-H) further supports the dominance of the thione tautomer. miami.edu Conversely, the appearance of a νS-H band would indicate the presence of the thiol form. These characteristic vibrational modes have been used to confirm that pyridinethiones exist predominantly in the thione form in the solid state. ubc.canih.gov

Table 2: Spectroscopic Data for Tautomer Identification of Pyridinethione Analogs

| Spectroscopic Technique | Thione Tautomer Signature | Thiol Tautomer Signature | Reference |

| 1H NMR | Characteristic N-H proton signal | Characteristic S-H proton signal | ias.ac.in |

| 15N NMR | Chemical shift indicative of a pyridone-like nitrogen | Chemical shift indicative of a pyridine-like nitrogen | psu.edu |

| IR Spectroscopy | Strong C=S stretching vibration | S-H stretching vibration | ubc.canih.gov |

Reactivity at the Sulfur Center

The sulfur atom in 2(1H)-pyridinethione, 5-(hydroxymethyl)- is a primary site of chemical reactivity, participating in alkylation, acylation, and oxidation reactions.

The nucleophilic sulfur atom readily undergoes alkylation and acylation. The chemoselectivity of these reactions (S- vs. N-alkylation/acylation) can be influenced by the reaction conditions. In many pyridinethione systems, direct alkylation with alkyl halides can lead to a mixture of N- and S-alkylated products. nih.gov However, specific reaction conditions can favor S-alkylation. The conjugate base, the pyridinethiolate anion, is a potent nucleophile and can be selectively alkylated at the sulfur atom. wikipedia.org

The sulfur atom is susceptible to oxidation, leading to the formation of disulfides and, under stronger oxidizing conditions, sulfoxides. The thiol tautomer, although typically the minor form, is readily oxidized to form a disulfide bridge, linking two molecules. ubc.ca This autoxidation can occur in polar solvents in the presence of air. jrimt.jpubc.ca The formation of disulfides is a key reaction in many biological systems and synthetic pathways. researchgate.netnih.govnih.govresearchgate.net Further oxidation can lead to sulfoxides and other higher oxidation state sulfur species.

Reactivity of the Hydroxymethyl Group

The hydroxymethyl group at the 5-position introduces another reactive site to the molecule. This primary alcohol functionality can undergo typical alcohol reactions.

Oxidation: The hydroxymethyl group can be oxidized to an aldehyde and further to a carboxylic acid. nih.gov The selective oxidation of hydroxymethyl groups is a common transformation in organic synthesis, and various reagents can be employed to achieve this. rsc.orgnih.gov For instance, 2-iodoxybenzoic acid (IBX) has been used for the selective oxidation of a primary hydroxyl group in a complex molecule. nih.gov

Esterification and Etherification: The hydroxyl group can be converted into esters or ethers through reactions with acylating or alkylating agents, respectively.

Substitution: The hydroxyl group can be transformed into a leaving group, such as a tosylate, allowing for subsequent nucleophilic substitution reactions.

The presence of multiple reactive centers in 2(1H)-pyridinethione, 5-(hydroxymethyl)- allows for a diverse range of chemical modifications, making it a versatile building block in medicinal chemistry and materials science.

Esterification and Etherification Reactions

The hydroxymethyl group (-CH₂OH) on the pyridine (B92270) ring behaves as a typical primary alcohol, enabling it to undergo both esterification and etherification.

Esterification involves the reaction of the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride. When reacting with a carboxylic acid, an acid catalyst is typically required to facilitate the condensation reaction. The use of more reactive acyl chlorides or anhydrides provides a more efficient route to the corresponding esters. The oxidative esterification of similar structures, like 5-hydroxymethylfurfural (B1680220) (HMF), to products such as furan-2,5-dimethylcarboxylate (FDMC) highlights the accessibility of the hydroxymethyl group for such transformations. rsc.org

Etherification can be achieved through methods like the Williamson ether synthesis. This process involves the initial deprotonation of the hydroxymethyl group with a strong base (e.g., sodium hydride) to form a nucleophilic alkoxide. This alkoxide can then react with an alkyl halide via a nucleophilic substitution (Sₙ2) reaction to form the desired ether.

Table 1: Representative Reagents for Esterification and Etherification of the Hydroxymethyl Group (Based on Analogous Reactions)

| Reaction Type | Reagent Class | Specific Example | Product Type |

|---|---|---|---|

| Esterification | Acyl Halide | Acetyl Chloride | Acetate Ester |

| Esterification | Carboxylic Anhydride | Acetic Anhydride | Acetate Ester |

| Esterification | Carboxylic Acid (+ Acid Catalyst) | Benzoic Acid / H₂SO₄ | Benzoate Ester |

| Etherification | Base + Alkyl Halide | 1. Sodium Hydride (NaH) 2. Methyl Iodide (CH₃I) | Methyl Ether |

Oxidation to Carbonyl and Carboxyl Derivatives

The primary alcohol of the 5-(hydroxymethyl) group can be selectively oxidized to yield either an aldehyde (a carbonyl derivative) or a carboxylic acid, depending on the oxidizing agent and reaction conditions.

Oxidation to Aldehyde: The partial oxidation to the corresponding aldehyde, 5-formyl-2(1H)-pyridinethione, can be accomplished using mild oxidizing agents. Reagents such as pyridinium (B92312) chlorochromate (PCC) are commonly used for this type of selective transformation, stopping the oxidation at the aldehyde stage without proceeding to the carboxylic acid. The synthesis of various 6-formyl-pyridine-2-carboxylate derivatives has been documented, confirming that the formation of a formyl group at this position of the pyridine ring is a feasible synthetic step. nih.govmdpi.com

Oxidation to Carboxylic Acid: Stronger oxidizing agents can oxidize the hydroxymethyl group completely to a carboxylic acid, yielding 2-thioxo-1,2-dihydropyridine-5-carboxylic acid. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (generated from CrO₃ and H₂SO₄), or nitric acid. The synthesis of various 5-thio-2-pyridinecarboxylic acid derivatives has been reported in the literature, which presupposes the existence of the parent carboxylic acid as a key intermediate or target molecule. acs.orgnih.gov The electrochemical oxidation of the analogous compound 5-(hydroxymethyl)furfural to 2,5-furandicarboxylic acid further supports the viability of this oxidation pathway. researchgate.net

Table 2: Oxidation Products of 5-(hydroxymethyl)pyridine Analogues

| Starting Functional Group | Oxidizing Agent | Product Functional Group | Oxidation Level |

|---|---|---|---|

| -CH₂OH | Pyridinium Chlorochromate (PCC) | -CHO (Aldehyde) | Carbonyl |

| -CH₂OH | Potassium Permanganate (KMnO₄) | -COOH (Carboxylic Acid) | Carboxyl |

| -CH₂OH | Chromic Acid (H₂CrO₄) | -COOH (Carboxylic Acid) | Carboxyl |

Nucleophilic Substitution Reactions (e.g., halogenation)

The hydroxyl (-OH) of the 5-(hydroxymethyl) group is a poor leaving group. To undergo nucleophilic substitution, it must first be converted into a better leaving group. A common strategy is its conversion to a halide.

Halogenation: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are effective for converting primary alcohols to the corresponding alkyl chlorides and bromides. The reaction with thionyl chloride is particularly noteworthy. It proceeds by converting the alcohol into a chlorosulfite intermediate, which is an excellent leaving group. ucalgary.ca The mechanism can proceed via an Sₙ2 pathway, especially in the presence of a base like pyridine, which leads to inversion of stereochemistry if the carbon were chiral. masterorganicchemistry.comorgosolver.com For a non-chiral center like that in 5-(hydroxymethyl)-2(1H)-pyridinethione, the reaction provides a straightforward route to 5-(chloromethyl)-2(1H)-pyridinethione. Studies on the reaction of pyridyl(hydroxy)methyl compounds with thionyl chloride have shown that it can act as both a halogenating agent and, in some cases, an oxidant. nih.gov

Table 3: Common Reagents for Halogenation of the Hydroxymethyl Group

| Reagent | Product | Typical Mechanism | Reference |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | 5-(chloromethyl)-2(1H)-pyridinethione | Sₙ2 (with pyridine) or Sₙi | ucalgary.camasterorganicchemistry.com |

| Phosphorus Tribromide (PBr₃) | 5-(bromomethyl)-2(1H)-pyridinethione | Sₙ2 | ucalgary.ca |

| Hydrochloric Acid (HCl) | 5-(chloromethyl)-2(1H)-pyridinethione | Sₙ1 or Sₙ2 (requires harsh conditions) | ucalgary.ca |

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine Ring

Electrophilic Aromatic Substitution (EAS): The pyridine ring is generally deactivated towards electrophilic attack compared to benzene (B151609) due to the electron-withdrawing inductive effect of the nitrogen atom. youtube.comlibretexts.org Any electrophilic attack is further disfavored by the reaction of the electrophile's Lewis acidic catalyst with the basic nitrogen lone pair. When substitution does occur, it is highly directed to the C-3 and C-5 positions, as attack at C-2, C-4, or C-6 would result in an unstable resonance intermediate with a positive charge on the electronegative nitrogen atom. quora.com For 2(1H)-Pyridinethione, 5-(hydroxymethyl)-, the C-5 position is already substituted. The thione group at C-2 is deactivating. Therefore, any electrophilic substitution would be expected to occur primarily at the C-3 position, though under harsh reaction conditions.

Nucleophilic Aromatic Substitution (SNAr): In contrast to EAS, the pyridine ring is highly activated towards nucleophilic attack, particularly at the C-2 and C-4 positions. quimicaorganica.orgstackexchange.comchemistry-online.com This is because the electronegative nitrogen atom can effectively stabilize the negative charge of the Meisenheimer intermediate formed during the reaction. stackexchange.com For a substitution reaction to proceed, a good leaving group (such as a halide) is typically required at the 2- or 4-position. The parent molecule lacks such a leaving group. However, the thione group itself can be displaced by a strong nucleophile under certain conditions to generate a 2-pyridone. irjms.com Furthermore, in reactions like the Chichibabin reaction, a hydride ion can be displaced from the 2-position by a very strong nucleophile like the amide ion (NH₂⁻), although this requires severe conditions. chemistry-online.comyoutube.com

Table 4: Regioselectivity in Substitution Reactions on the Pyridine Ring

| Reaction Type | Favored Positions | Reason | Reactivity vs. Benzene |

|---|---|---|---|

| Electrophilic Substitution (EAS) | C-3, C-5 | Avoids placing positive charge on nitrogen in the reaction intermediate. quora.com | Lower |

| Nucleophilic Substitution (SNAr) | C-2, C-4, C-6 | Nitrogen stabilizes the negative charge in the reaction intermediate. stackexchange.com | Higher |

Radical Reactions and Photochemical Transformations

Pyridinethione derivatives are well-known for their utility in radical chemistry, most famously in the form of N-hydroxy-2-pyridinethione esters, known as Barton esters. researchgate.netacs.org Upon UV irradiation, these compounds undergo facile cleavage of the N-O bond to generate a 2-pyridylthiyl radical and a carbon- or oxygen-centered radical. nih.gov This makes them excellent sources of radicals for various synthetic transformations.

For 2(1H)-Pyridinethione, 5-(hydroxymethyl)-, while it lacks the N-hydroxy group, the pyridinethione moiety itself is photochemically active. Studies on related pyrimidine-2-thione derivatives have shown they can undergo photochemical cycloaddition reactions with alkenes and alkynes. tsijournals.comresearchgate.net Irradiation of N-hydroxypyridine-2(1H)-thione has been shown to produce 2-mercaptopyridine as a major product. nih.gov It is plausible that 2(1H)-Pyridinethione, 5-(hydroxymethyl)- could participate in similar photochemical transformations, such as dimerization to form a disulfide or participation in radical-mediated processes.

Table 5: Key Species in Photochemical Reactions of Pyridinethione Derivatives

| Precursor | Conditions | Key Radical(s) Generated | Reference |

|---|---|---|---|

| N-acyloxy-2-pyridinethione (Barton Ester) | UV Irradiation (λ ≈ 355 nm) | 2-Pyridylthiyl radical, Acyl radical | researchgate.netacs.org |

| N-hydroxy-2(1H)-pyridinethione | UV Irradiation (λ > 360 nm) | 2-Pyridylthiyl radical, Hydroxyl radical | nih.gov |

| Pyrimidine-2-thione | UV Irradiation + Alkene/Alkyne | Thietane/Thietene intermediate | tsijournals.comresearchgate.net |

Thermal Decomposition and Stability Studies (Academic focus, not safety)

The thermal stability of 2(1H)-Pyridinethione, 5-(hydroxymethyl)- is primarily related to the stability of the pyridine ring. Pyridine itself is a remarkably stable aromatic heterocycle, with thermal decomposition generally occurring at temperatures above 700°C. researchgate.netwmich.edu Theoretical and experimental studies on pyridine pyrolysis indicate that decomposition pathways involve the formation of fragments such as hydrogen cyanide (HCN), acetylene (B1199291), and acrylonitrile. researchgate.net The initial steps are thought to involve the homolytic cleavage of C-H bonds to form pyridyl radicals, followed by ring fragmentation. capes.gov.br

For substituted pyridines, the decomposition temperature and products can be influenced by the nature of the substituents. Studies on the thermal decomposition of metal complexes with pyridine N-oxides show that the initial step is often the loss of the ligand molecule. scirp.orgrsc.org In the case of 2(1H)-Pyridinethione, 5-(hydroxymethyl)-, the C-S and C-N bonds within the thione group, as well as the C-C bond of the hydroxymethyl substituent, would be the most likely points of initial cleavage under pyrolytic conditions, likely at temperatures lower than that required for the decomposition of the pyridine ring itself.

Derivatization and Structural Modification of 2 1h Pyridinethione, 5 Hydroxymethyl

Synthesis of S-Substituted Derivatives

The sulfur atom of the pyridinethione tautomer is a potent nucleophile, readily undergoing S-alkylation with various electrophiles. This reaction is one of the most common derivatizations for this class of compounds. The process typically involves deprotonation of the thiol group with a base, followed by nucleophilic attack on an alkyl halide or other electrophilic species.

Research has shown that pyridinethione derivatives can be effectively S-alkylated using a range of halo compounds. nih.govscirp.org For instance, reactions with ethyl chloroacetate (B1199739), phenacyl chloride, chloroacetone, and chloroacetonitrile (B46850) in the presence of a base lead to the formation of the corresponding S-substituted products. nih.gov A similar reaction of a 5-acetyl-pyridinethione with methyl iodide in alcoholic sodium hydroxide (B78521) also yields the corresponding thioether derivative. researchgate.net These S-alkylated intermediates are often not the final target but serve as crucial precursors for subsequent cyclization and annellation reactions to build more complex fused heterocyclic systems. nih.govscirp.org

Table 1: Examples of S-Alkylation Reactions on Pyridinethione Scaffolds

| Pyridinethione Precursor | Alkylating Agent | Base/Solvent | Product Type | Reference |

|---|---|---|---|---|

| 5-Cyano-nicotinamide derivative | Ethyl chloroacetate | Piperidine/Ethanol | S-ethoxycarbonylmethyl derivative | nih.gov |

| 5-Cyano-nicotinamide derivative | Phenacyl chloride | Piperidine/Ethanol | S-phenacyl derivative | nih.gov |

| 5-Cyano-nicotinamide derivative | Chloroacetonitrile | Piperidine/Ethanol | S-cyanomethyl derivative | nih.gov |

| 5-Acetyl-pyridinethione | Methyl iodide | NaOH/Ethanol | S-methyl derivative | researchgate.net |

Transformations of the Hydroxymethyl Moiety to Other Functional Groups

The 5-(hydroxymethyl) group is a key functional handle that can be converted into a variety of other substituents, significantly expanding the molecular diversity accessible from the parent compound.

The conversion of the primary alcohol of the hydroxymethyl group into halogens, amines, or nitriles is a valuable strategy for further functionalization. While direct displacement of the hydroxyl group is difficult, it can be readily achieved by first converting it into a better leaving group.

A well-established synthetic route involves the transformation of the hydroxymethyl group into a tosylate or a halide. nih.gov For example, reaction with p-toluenesulfonyl chloride (TsCl) in pyridine (B92270) would yield the corresponding 5-(tosyloxymethyl) derivative. Alternatively, treatment with reagents like N-bromosuccinimide (NBS) or thionyl chloride (SOCl₂) can produce the 5-(bromomethyl) or 5-(chloromethyl) intermediates, respectively. nih.govmdpi.com

Once activated, these intermediates can undergo nucleophilic substitution with a range of nucleophiles.

Amino Group: Reaction with sodium azide (B81097) (NaN₃) followed by catalytic hydrogenation (e.g., using H₂/Pd-C) of the resulting 5-(azidomethyl) intermediate provides a reliable method to introduce a primary amine, yielding 5-(aminomethyl)-2(1H)-pyridinethione. nih.gov The existence of this aminomethyl derivative is noted in chemical databases. nih.gov

Cyano Group: The 5-(halomethyl) or 5-(tosyloxymethyl) intermediates can be treated with a cyanide salt, such as sodium or potassium cyanide, to introduce a cyano group, affording 5-(cyanomethyl)-2(1H)-pyridinethione.

This two-step sequence (activation then substitution) is a versatile and high-yielding approach to functional group interconversion at the 5-position. nih.gov

The synthesis of carbohydrate conjugates, or glycosides, can be achieved by coupling a sugar moiety to the 5-(hydroxymethyl) group. This is typically accomplished via an O-glycosylation reaction. The most common strategy involves activating the hydroxymethyl group, as described previously, to create a potent electrophile such as 5-(bromomethyl)-2(1H)-pyridinethione. nih.gov

This activated intermediate can then react with a protected carbohydrate that has a free hydroxyl group. In the presence of a suitable promoter or base, the sugar's hydroxyl group acts as a nucleophile, displacing the bromide or tosylate leaving group to form a glycosidic bond. Subsequent removal of the protecting groups from the sugar moiety yields the final carbohydrate conjugate. This method provides a versatile route to pyridinethione-glycoconjugates, which are of interest for modifying the physicochemical properties of the parent molecule.

Functionalization at the Nitrogen Atom (e.g., N-alkylation)

While S-alkylation is often favored due to the soft nature of the sulfur nucleophile, N-alkylation of the pyridinethione ring is also a significant pathway for derivatization. The regioselectivity between N- and S-alkylation can be influenced by several factors, including the nature of the alkylating agent, the base, and the solvent used. Generally, harder electrophiles and polar, aprotic solvents may favor N-alkylation.

Studies on related 2-thiopyrimidine systems have demonstrated that N-alkylation can be achieved by reacting the corresponding S-alkylated derivative with a second alkyl halide in the presence of a base. researchgate.net For example, a 2-benzylthiopyrimidine can be further alkylated at the N-1 position using ethyl bromide in a basic medium. researchgate.net This stepwise approach allows for the synthesis of derivatives substituted at both the sulfur and nitrogen atoms.

Annellation Reactions for Fused Heterocyclic Systems

The polyfunctional nature of 2(1H)-pyridinethione, 5-(hydroxymethyl)- and its derivatives makes them excellent precursors for annellation reactions, which involve the construction of a new ring fused to the existing pyridine core. These reactions often utilize the reactivity of both the sulfur atom and a neighboring substituent.

A common strategy involves the S-alkylation of the pyridinethione with a reagent containing an additional functional group, followed by an intramolecular cyclization. For example, S-alkylation with α-haloketones or α-haloesters introduces a side chain with an electrophilic carbonyl carbon. nih.gov Base-catalyzed intramolecular condensation, known as the Thorpe-Ziegler reaction, can then occur between the active methylene (B1212753) of the side chain and a nitrile group on the pyridine ring, leading to the formation of a fused thieno[2,3-b]pyridine (B153569) system. nih.govmdpi.com Pyridinethione derivatives have also been used to synthesize other fused systems, such as pyrazolo[3,4-b]pyridines and triazolo[1,5-a]pyrimidines. scirp.orgrsc.org

Table 2: Examples of Annellation Reactions from Pyridinethione Precursors

| Precursor | Reagent(s) | Fused System Formed | Reference |

|---|---|---|---|

| 5-Cyano-pyridinethione derivative | 2-Chloro-N-arylacetamide, then NaOEt | Thieno[2,3-b]pyridine | nih.gov |

| 5-Acetyl-pyridinethione derivative | Hydrazine hydrate | Pyrazolo[3,4-b]pyridine | scirp.org |

| 3-Cyanopyridine-2(1H)-thione derivative | Chloroacetamide, then cyclization | Thieno[2,3-b]pyridine | mdpi.com |

Synthesis of Polymeric and Supramolecular Architectures Incorporating the Pyridinethione Scaffold

The structural features of the pyridinethione core, particularly its capacity for hydrogen bonding and metal coordination, make it an attractive building block for the construction of polymers and supramolecular assemblies.

Polymeric Architectures: Pyridine moieties can be incorporated into polymer backbones or grafted onto existing polymers to impart specific properties. For example, pyridine-grafted copolymers have been synthesized that exhibit enhanced fluorescence and antimicrobial activity. nih.gov The Hantzsch pyridine synthesis, a multicomponent reaction, is one method used to create such nitrogen-based heterocyclic polymers. nih.gov The functional groups on the 2(1H)-pyridinethione, 5-(hydroxymethyl)- scaffold, such as the hydroxyl group, could serve as initiation or attachment points for polymerization.

Advanced Spectroscopic and Structural Characterization in Academic Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of "2(1H)-Pyridinethione, 5-(hydroxymethyl)-" and its derivatives. It provides detailed information about the chemical environment of individual atoms, their connectivity, and stereochemical arrangement.

The pyridine-2-thione core of the molecule is known to exist in a tautomeric equilibrium between the thione (amide) and thiol (enol) forms. NMR spectroscopy is crucial for identifying the predominant tautomer in solution. For the parent compound, 2(1H)-pyridinethione, studies have shown that the thione form is generally favored. researchgate.net The presence of the 5-(hydroxymethyl) group is not expected to significantly shift this equilibrium, though solvent effects can play a role. researchgate.net

Dynamic NMR experiments can be employed to study the kinetics of the tautomeric exchange. By monitoring the coalescence of NMR signals at different temperatures, researchers can determine the energy barrier for the proton transfer between the nitrogen and sulfur atoms. In dimethyl sulfoxide (B87167) (DMSO) solution, the exchangeable proton (N-H or S-H) would show distinct chemical shifts depending on the dominant tautomeric form.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Tautomeric Forms of 2(1H)-Pyridinethione, 5-(hydroxymethyl)- in DMSO-d₆

| Atom Position | Thione Form (Predicted δ, ppm) | Thiol Form (Predicted δ, ppm) |

|---|---|---|

| ¹H NMR | ||

| H-3 | ~7.6 | ~7.2 |

| H-4 | ~6.8 | ~6.9 |

| H-6 | ~7.8 | ~7.5 |

| CH₂ | ~4.5 | ~4.5 |

| OH | ~5.4 (broad) | ~5.4 (broad) |

| NH | ~13.0 (broad) | - |

| SH | - | ~4.0 (broad) |

| ¹³C NMR | ||

| C-2 | ~175.0 (C=S) | ~150.0 (C-S) |

| C-3 | ~135.0 | ~120.0 |

| C-4 | ~115.0 | ~130.0 |

| C-5 | ~130.0 | ~125.0 |

| C-6 | ~140.0 | ~145.0 |

| CH₂ | ~60.0 | ~60.0 |

Note: These are predicted values based on data for similar structures and are subject to experimental verification.

When "2(1H)-Pyridinethione, 5-(hydroxymethyl)-" is used as a scaffold to create more complex derivatives, NMR spectroscopy, particularly 2D techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), is vital for stereochemical assignments. nih.gov For instance, if the hydroxymethyl group is converted into an ester or ether with a chiral auxiliary, diastereomers may be formed. The spatial proximity between protons in the resulting molecule can be determined by observing cross-peaks in the NOESY spectrum, allowing for the assignment of relative stereochemistry. nih.gov

Furthermore, the introduction of substituents can lead to hindered rotation around single bonds, resulting in atropisomerism. Variable-temperature NMR studies can reveal the presence of such isomers and quantify the rotational energy barriers. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both IR and Raman techniques, provides a molecular fingerprint of "2(1H)-Pyridinethione, 5-(hydroxymethyl)-", allowing for the identification of functional groups and the analysis of intermolecular interactions.

The IR and Raman spectra of "2(1H)-Pyridinethione, 5-(hydroxymethyl)-" are characterized by specific vibrational modes that confirm its structure. The most prominent bands are associated with the thione group, the pyridine (B92270) ring, and the hydroxymethyl substituent.

Table 2: Key Vibrational Frequencies for 2(1H)-Pyridinethione, 5-(hydroxymethyl)-

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (alcohol) | Stretching | 3400-3200 (broad) |

| N-H (thione) | Stretching | 3200-3100 |

| C-H (aromatic) | Stretching | 3100-3000 |

| C=C, C=N (ring) | Stretching | 1610-1450 |

| C=S (thione) | Stretching | 1250-1020 |

| C-O (alcohol) | Stretching | 1050-1000 |

Note: These are general ranges and can be influenced by hydrogen bonding and the physical state of the sample.

The presence of a strong band in the 3400-3200 cm⁻¹ region is indicative of the O-H stretching of the hydroxymethyl group, while the N-H stretch of the thione tautomer would appear in the 3200-3100 cm⁻¹ range. The C=S stretching vibration is a key marker for the thione form and typically appears in the fingerprint region.

The hydroxymethyl group and the N-H group of the thione ring are capable of participating in both intra- and intermolecular hydrogen bonding. Vibrational spectroscopy is highly sensitive to these interactions. The formation of hydrogen bonds typically leads to a broadening and red-shifting (lower frequency) of the O-H and N-H stretching bands in the IR spectrum. nih.gov

By comparing the spectra in different solvents of varying polarity and hydrogen-bonding capability, or by performing concentration-dependent studies, the nature of the hydrogen-bonding network can be elucidated. nih.gov For example, in a non-polar solvent at low concentration, intramolecular hydrogen bonding between the hydroxymethyl group and the sulfur atom might be observed. In the solid state or in polar solvents, a more complex network of intermolecular hydrogen bonds would dominate. nih.gov

Mass Spectrometry for Reaction Product Characterization and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of "2(1H)-Pyridinethione, 5-(hydroxymethyl)-" and its reaction products. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the unambiguous determination of the molecular formula.

When subjected to ionization in a mass spectrometer, the molecule undergoes fragmentation, creating a unique pattern of fragment ions. Analysis of this fragmentation pattern provides valuable structural information. chemguide.co.uk The electron ionization (EI) mass spectrum of the parent compound, 2(1H)-pyridinethione, shows a prominent molecular ion peak. nist.gov For the 5-(hydroxymethyl) derivative, the molecular ion would be expected at m/z 141.

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of 2(1H)-Pyridinethione, 5-(hydroxymethyl)-

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 141 | [M]⁺ | Molecular Ion |

| 124 | [M - OH]⁺ | Loss of hydroxyl radical |

| 112 | [M - CH₂O]⁺ | Loss of formaldehyde |

| 111 | [M - H₂COH]⁺ | Loss of hydroxymethyl radical |

| 84 | [M - CH₂O - CO]⁺ | Subsequent loss of carbon monoxide |

Note: The fragmentation pattern is predictive and would need to be confirmed by experimental data.

The fragmentation would likely be initiated by the loss of the hydroxymethyl group or parts of it, such as a hydroxyl radical or formaldehyde. libretexts.org Subsequent fragmentation of the pyridine ring would lead to smaller charged species. In the characterization of reaction products, such as those from esterification or oxidation of the hydroxymethyl group, mass spectrometry can rapidly confirm the addition of the new functional group by the corresponding shift in the molecular ion's mass. Tandem mass spectrometry (MS/MS) can be used to further probe the structure of these products by selecting a specific ion and inducing further fragmentation. nih.gov

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the gold standard for determining the atomic and molecular structure of a crystalline solid. The technique involves directing a beam of X-rays onto a single crystal of the material. The resulting diffraction pattern is then analyzed to build a three-dimensional model of the electron density, from which the positions of the individual atoms can be inferred. This provides a wealth of information, including bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation.

Conformational Analysis and Intermolecular Interactions

A key aspect of the crystallographic analysis of 2(1H)-Pyridinethione, 5-(hydroxymethyl)- would be the determination of its preferred conformation in the solid state. This would involve examining the rotational freedom around the C5-C(hydroxymethyl) bond and the planarity of the pyridinethione ring. The orientation of the hydroxymethyl group relative to the heterocyclic ring is of particular interest, as it can be influenced by and participate in various intermolecular interactions.

The presence of the hydroxyl (-OH), amine (N-H), and thiocarbonyl (C=S) groups makes 2(1H)-Pyridinethione, 5-(hydroxymethyl)- a prime candidate for forming a network of hydrogen bonds. These interactions, where a hydrogen atom is shared between two electronegative atoms, are directional and play a critical role in stabilizing the crystal lattice. A detailed crystallographic study would identify the specific hydrogen bonding motifs, such as O-H···S, N-H···S, O-H···O, or N-H···O, and provide precise measurements of the donor-acceptor distances and angles.

Table 1: Hypothetical Crystallographic Data for 2(1H)-Pyridinethione, 5-(hydroxymethyl)-

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 7.1 |

| α (°) | 90 |

| β (°) | 95.5 |

| γ (°) | 90 |

| Volume (ų) | 610.5 |

| Z | 4 |

Note: The data in this table is hypothetical and for illustrative purposes only, as no experimental data has been found.

Analysis of Co-crystals and Solvates

The ability of 2(1H)-Pyridinethione, 5-(hydroxymethyl)- to act as both a hydrogen bond donor and acceptor makes it an excellent candidate for the formation of co-crystals. Co-crystals are multicomponent solids where the components are held together by non-covalent interactions. By co-crystallizing with other molecules (co-formers), it is possible to modify the physicochemical properties of the parent compound.

X-ray crystallography is indispensable for confirming the formation of a co-crystal and for understanding the specific intermolecular interactions between the pyridinethione derivative and the co-former. This analysis would reveal the supramolecular synthons, which are robust and predictable patterns of intermolecular interactions.

Similarly, the process of crystallization can sometimes trap solvent molecules within the crystal lattice, forming a solvate. X-ray diffraction would unambiguously identify the presence and location of these solvent molecules and detail their interactions with the primary compound. The formation of solvates can significantly impact the stability and handling of a crystalline solid.

Theoretical and Computational Studies of 2 1h Pyridinethione, 5 Hydroxymethyl

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, have been instrumental in elucidating the fundamental characteristics of pyridinethiones. ubc.ca These calculations provide a detailed picture of the molecule's electronic structure, preferred geometries, and the relative stabilities of its different forms.

Geometry optimization calculations are performed to find the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For pyridinethiones, methods like DFT with the B3LYP functional and the 6-31G(d,p) basis set have been successfully used to compute optimized geometries. ubc.ca These studies confirm that in the solid state, pyridinethiones can form hydrogen-bonded dimers. ubc.carsc.org

Analysis of the electronic structure reveals key features influencing the molecule's properties. The thione tautomer of pyridinethione derivatives possesses a significantly larger dipole moment than the corresponding thiol tautomer. nih.gov This high polarity is a critical factor in its stabilization in polar solvents. For the parent compound, 2-pyridinethione, the dipole moment is calculated to be 2-3 times greater than that of its thiol tautomer, 2-pyridinethiol. nih.gov This difference in charge distribution is fundamental to understanding the molecule's interactions and tautomeric preferences.

Table 1: Selected Optimized Geometrical Parameters for a Pyridinethione Dimer This table presents data for a related pyridinethione dimer as a representative example of the structural parameters obtained from DFT calculations.

| Parameter | Bond Length (Å) - DFT Calculation | Bond Length (Å) - X-ray Data |

|---|---|---|

| C=S | 1.689 | 1.678 |

| C-N | 1.378 | 1.366 |

| N-H | 1.021 | - |

| C-C (ring) | 1.368 - 1.428 | 1.346 - 1.417 |

Source: Adapted from theoretical calculations on a related pyridinethione dimer. ubc.ca

2(1H)-Pyridinethione, 5-(hydroxymethyl)- can exist in different tautomeric forms, primarily the thione form (with a C=S double bond and an N-H bond) and the thiol form (with a C-S-H single bond and a C=N double bond within the aromatic ring). ubc.ca Computational studies consistently show that the relative stability of these tautomers is highly dependent on the environment.

In the gas phase, high-level calculations (CCSD(T)/cc-pVTZ) on the parent molecule, 2-pyridinethione, indicate that the thiol tautomer (2-pyridinethiol) is more stable than the thione tautomer by approximately 2.61 kcal/mol. nih.gov However, experimental observations and calculations that include solvent effects show a reversal of this stability. ubc.canih.gov The thione form is the dominant and more stable tautomer in solution and in the solid state. ubc.ca This stabilization is attributed to the thione's larger dipole moment, which leads to more favorable interactions with polar solvent molecules. nih.gov DFT calculations (B3LYP/6-311++G(d,p)) have been used to investigate the relative energies and thermodynamic properties of various pyridinethione tautomers. ejbps.com

The presence of the hydroxymethyl group introduces additional conformational possibilities related to the rotation around the C-C bond connecting it to the pyridine (B92270) ring. Studies on similar molecules, such as 5-(hydroxymethyl)-2'-deoxyuridine, have shown that the hydroxymethyl group is not freely rotating and tends to adopt a specific orientation to enable favorable interactions, such as intramolecular hydrogen bonding. nih.gov

Table 2: Calculated Relative Energy of 2-Pyridinethione Tautomers

| Tautomer | Phase | Computational Method | Relative Energy (kcal/mol) | More Stable Form |

|---|---|---|---|---|

| Thiol (2SH) | Gas | CCSD(T)/cc-pVTZ | -2.61 | Thiol |

| Thione (2S) | Gas | CCSD(T)/cc-pVTZ | 0.00 | Thiol |

| Thiol (2SH) | Cyclohexane | IPCM-MP2/6-311+G(3df,2p) | 1.96 | Thione |

| Thione (2S) | Cyclohexane | IPCM-MP2/6-311+G(3df,2p) | 0.00 | Thione |

Source: Data for the parent 2-pyridinethione/2-pyridinethiol system. nih.gov

Quantum chemical calculations are widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm structural assignments.

IR Spectroscopy: Calculations of vibrational frequencies are crucial for interpreting infrared (IR) spectra. A key feature for pyridinethiones is the strong C=S stretching vibration (νC=S), which provides clear evidence for the presence of the thione tautomer. ubc.ca Theoretical calculations can accurately predict the position of this and other characteristic bands. nih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). nih.govresearchgate.net These theoretical predictions can aid in the assignment of complex experimental spectra and provide insight into the electronic environment of the nuclei. For substituted heterocyclic thiones, a good correlation between calculated and experimental chemical shifts is often achieved. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to calculate electronic transitions and predict UV-Vis absorption spectra. nih.gov These calculations help in understanding the electronic structure and the nature of the orbitals involved in the absorption of light. scispace.com

Table 3: Representative Comparison of Calculated and Experimental Spectroscopic Data for Heterocyclic Thiones This table illustrates the typical agreement between theoretical predictions and experimental values for related compounds.

| Spectroscopic Property | Functional Group / Atom | Calculated Value | Experimental Value |

|---|---|---|---|

| ¹H NMR Chemical Shift (ppm) | Pyridinic Proton | 8.63 | 8.33 |

| ¹³C NMR Chemical Shift (ppm) | C=S Carbon | 139.8 | 182.47 |

| IR Frequency (cm⁻¹) | N-H Stretch | 3679 | 3377 |

Source: Data from a computational study on a different substituted pyridinethione system, illustrating the methodology. nih.gov

Molecular Dynamics Simulations

While quantum mechanics is ideal for studying static properties, molecular dynamics (MD) simulations are used to explore the time-dependent behavior of molecules, including their movements and interactions in a solvent environment. mdpi.commdpi.com

MD simulations can provide a detailed view of the conformational dynamics of 2(1H)-Pyridinethione, 5-(hydroxymethyl)- in solution. A key area of interest is the behavior of the 5-(hydroxymethyl) side chain. For similar molecules, it has been shown that such groups are not entirely free to rotate. nih.gov MD simulations on related compounds like 5-hydroxymethylfurfural (B1680220) in aqueous solutions have revealed specific hydrogen bonding patterns between the hydroxymethyl group and surrounding water molecules. nih.gov These simulations can analyze the stability of different rotamers (conformers that differ by rotation around a single bond) and the timescale of their interconversion. The orientation of the hydroxymethyl group can be influenced by its potential to form intramolecular hydrogen bonds with the thione sulfur or intermolecular hydrogen bonds with the solvent. nih.govnih.gov

Solvent plays a critical role in the chemistry of pyridinethiones, particularly concerning the tautomeric equilibrium between the thione and thiol forms. ubc.ca MD simulations, often combined with quantum mechanical calculations (QM/MM methods) or continuum solvent models like the Polarizable Continuum Model (PCM), can quantify the effect of the solvent. rsc.orgnih.gov

These studies confirm that polar solvents preferentially stabilize the thione tautomer due to its significantly larger dipole moment. nih.govnih.gov The solvent molecules arrange themselves around the solute to maximize favorable electrostatic interactions. Calculations show a dramatic shift in the equilibrium from favoring the thiol in the gas phase to strongly favoring the thione in solvents like cyclohexane, toluene, or water. nih.gov The transition state for the tautomerization between the thione and thiol forms is high in energy for an intramolecular process, suggesting that in solution, the conversion likely occurs through a lower-energy pathway involving hydrogen-bonded dimers. nih.gov

Reaction Mechanism Modeling and Transition State Analysis

Computational modeling is crucial for elucidating reaction pathways and understanding the energetics of chemical transformations. For 2(1H)-Pyridinethione, 5-(hydroxymethyl)-, a primary reaction mechanism of interest is the thione-thiol tautomerism, a common feature of pyridinethiones and related heterocyclic compounds. nih.gov

Theoretical studies on the parent compound, 2-pyridinethione (2S), and its tautomer, 2-pyridinethiol (2SH), have been performed using ab initio and density functional theory (DFT) methods. nih.govacs.orgnih.gov These studies consistently indicate that while the thiol form may be slightly more stable in the gas phase, the thione tautomer is significantly favored in solution. acs.orgnih.govmq.edu.au This preference in solution is attributed to the larger dipole moment of the thione form, which is better stabilized by solvent effects. acs.orgnih.gov For 2(1H)-Pyridinethione, 5-(hydroxymethyl)-, the presence of the polar hydroxymethyl group is expected to further favor the thione tautomer in polar solvents.

Transition state analysis for the intramolecular proton transfer from nitrogen to sulfur reveals a substantial energy barrier. acs.orgmq.edu.au Calculations for the parent 2-pyridinethione show that the intramolecular transition state for the tautomerization is 25 to 30 kcal/mol higher in energy than either tautomer. acs.orgmq.edu.au This high activation energy suggests that the uncatalyzed intramolecular tautomerization is a slow process.

A more favorable pathway for tautomerization is believed to occur through the formation of a hydrogen-bonded dimer. acs.orgmq.edu.au In this mechanism, two molecules of 2(1H)-pyridinethione would associate, and the proton transfer would be facilitated within this dimeric complex. The transition state for this intermolecular process is calculated to be significantly lower in energy. acs.orgmq.edu.au For instance, the transition state for the tautomerization within the dimer of 2-pyridinethione is only a few kcal/mol higher in energy than the separated dimers, making this a much more kinetically feasible pathway. acs.org

Beyond tautomerism, other reactions can be modeled. For example, theoretical studies on the reaction of pyridine with excited nitrogen atoms have shown complex potential energy surfaces involving ring-opening and ring-contraction mechanisms. chemrxiv.orgnih.gov While not directly analogous, these studies highlight the capability of computational methods to explore diverse and complex reaction pathways that might be accessible to functionalized pyridinethiones.

Table 1: Calculated Energetic Data for 2-Pyridinethione/2-Pyridinethiol Tautomerism (by analogy) This table presents data for the parent compound, 2-pyridinethione, to illustrate the typical energetic landscape of thione-thiol tautomerism.

| Parameter | Gas Phase (kcal/mol) | Solution Phase (kcal/mol) | Computational Method | Reference |

| Relative Stability (Thione vs. Thiol) | Thiol more stable by 2.61 | Thione more stable by 2.6 | CCSD(T)/cc-pVTZ, Calorimetry | acs.orgnih.gov |

| Intramolecular Transition State Barrier | +25 to +30 | - | CBS-Q, CCSD/cc-pVTZ | acs.orgmq.edu.au |

| Dimerization Enthalpy of Thione | - | -7.0 ± 0.7 | FTIR | acs.orgnih.gov |

Intermolecular Interactions: Hydrogen Bonding and π-Stacking

The supramolecular chemistry of 2(1H)-Pyridinethione, 5-(hydroxymethyl)- is dictated by its ability to form various intermolecular interactions, principally hydrogen bonds and π-stacking. The presence of a hydrogen bond donor (N-H), a hydrogen bond acceptor (C=S), and a hydroxymethyl group (-CH₂OH) allows for the formation of robust and directional hydrogen-bonding networks.

Hydrogen Bonding: The most prominent hydrogen-bonding motif in related 2-pyridinethione and 2-pyridone structures is the formation of a centrosymmetric dimer via dual N-H···S or N-H···O hydrogen bonds. acs.orgnih.gov This R²₂(8) graph set motif is a very stable arrangement. nih.gov For 2(1H)-Pyridinethione, 5-(hydroxymethyl)-, the N-H group can act as a hydrogen bond donor to the sulfur atom of a neighboring molecule. Furthermore, the hydroxymethyl group introduces additional possibilities for hydrogen bonding, acting as both a donor (O-H) and an acceptor (O). This can lead to the formation of extended one-, two-, or three-dimensional networks in the solid state, linking the primary dimeric units. academie-sciences.fr Crystal structure analyses of related pyridine derivatives often reveal intricate hydrogen-bonding patterns involving water molecules or other co-crystallized species. academie-sciences.frresearchgate.netresearchgate.netnih.govmdpi.com

π-Stacking: The pyridine ring of 2(1H)-Pyridinethione, 5-(hydroxymethyl)- is an aromatic system capable of engaging in π-π stacking interactions. These interactions are a significant cohesive force in the crystal packing of many aromatic and heteroaromatic compounds. researchgate.netresearchgate.net Theoretical studies on pyridine and substituted pyridine dimers show that parallel-displaced and T-shaped arrangements are generally more favorable than a face-to-face stacking geometry. researchgate.netchemrxiv.org The preference for offset stacking is attributed to a balance between attractive dispersion forces and Pauli repulsion, rather than being solely governed by electrostatic interactions. chemrxiv.org

Table 2: Common Intermolecular Interactions in Pyridine and Pyridinethione Derivatives (by analogy) This table summarizes the types of interactions and typical energies or distances observed in compounds structurally related to 2(1H)-Pyridinethione, 5-(hydroxymethyl)-.

| Interaction Type | Functional Groups Involved | Typical Distance / Energy | Significance | References |

| Hydrogen Bonding (Dimer) | N-H···S=C | N···S distance: ~3.5 Å | Primary motif for self-assembly | acs.org |

| Hydrogen Bonding (Extended) | O-H···O, O-H···S, N-H···O | O···O distance: ~2.7-2.8 Å | Formation of extended networks | academie-sciences.fr |

| π-π Stacking | Pyridine rings | Centroid-centroid distance: 3.7-4.4 Å | Crystal packing stabilization | researchgate.netresearchgate.net |

| van der Waals Interactions | C-H···π, H···H, S···H | - | Contribution to close packing | nih.govresearchgate.net |

Based on a comprehensive review of available scientific literature, there is currently no specific published research on the coordination chemistry, synthesis of metal complexes, or detailed structural analysis of the compound 2(1H)-Pyridinethione, 5-(hydroxymethyl)- .

The detailed outline provided requires specific experimental findings, such as chelation modes, synthesis protocols for various metal complexes (transition metals, main group metals, etc.), and spectroscopic and structural data. This information does not appear to exist in the public domain for the specified molecule.

Research is available for structurally related but distinct compounds, including:

2(1H)-Pyridinethione (also known as 2-mercaptopyridine) : The parent compound without the 5-(hydroxymethyl) group. Its coordination chemistry is well-documented, typically involving coordination through the sulfur atom or chelation using both the nitrogen and sulfur atoms.

Pyrithione (B72027) (1-hydroxy-2(1H)-pyridinethione) : An isomer that chelates metals like zinc through its N-oxide oxygen and the sulfur atom.

Other substituted pyridinethiones : For example, 1-alkyl-3-hydroxy-2(1H)-pyridinethiones have been studied and are known to coordinate through the 3-hydroxy oxygen and the thione sulfur.

However, the specific influence and participation of the 5-(hydroxymethyl) group on the coordination behavior of 2(1H)-Pyridinethione have not been explored in the literature found. Therefore, generating a scientifically accurate article that strictly adheres to the requested outline is not possible without the necessary primary research data. Any attempt to do so would be speculative and would not meet the required standards of accuracy.

Coordination Chemistry and Ligand Behavior of 2 1h Pyridinethione, 5 Hydroxymethyl

Spectroscopic and Structural Analysis of Metal Complexes

Nature of Metal-Ligand Bonding

There are no specific studies detailing the metal-ligand bonding of coordination complexes formed exclusively with 2(1H)-Pyridinethione, 5-(hydroxymethyl)-. However, the nature of its potential bonding can be inferred from its structural components: the pyridinethione ring and the hydroxymethyl group.

The parent compound, 2(1H)-Pyridinethione, exists in tautomeric equilibrium with its thiol form, 2-mercaptopyridine (B119420). In coordination complexes, it typically acts as a versatile ligand. The deprotonated form, pyridinethiolate, can coordinate to a metal center through both the sulfur and nitrogen atoms, forming a stable chelate ring. This bidentate (S, N) coordination is a common and well-characterized bonding mode.

The introduction of a 5-(hydroxymethyl) group (-CH₂OH) adds a potential third coordination site. The oxygen atom of the hydroxyl group could participate in bonding, allowing the ligand to act in several potential modes:

Monodentate: Coordination could occur solely through the sulfur atom, which is the most common mode for simple thiols.

Bidentate (S, N): Forming a chelate ring, similar to the parent pyridinethione.

Bridging Ligand: The hydroxymethyl group's oxygen could bond to an adjacent metal center, linking metal ions to form polynuclear complexes or coordination polymers. This bridging could occur in conjunction with the (S, N) chelation.

The specific bonding mode adopted would depend on several factors, including the choice of metal ion (its size, charge, and hard/soft acid character), the reaction stoichiometry, and the solvent system used. For instance, soft metal ions like Ag(I) or Cd(II) would be expected to form strong bonds with the soft sulfur donor, while harder metal ions might show a greater affinity for the nitrogen and oxygen donors.

Electronic and Magnetic Properties of Coordination Compounds